molecular formula C25H18BrNO5S B11585215 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate

Cat. No.: B11585215
M. Wt: 524.4 g/mol
InChI Key: RGKSOYUYZNMYDT-UHFFFAOYSA-N
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Description

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and bromobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazine derivatives, while substitution reactions may produce various substituted benzothiazine compounds.

Scientific Research Applications

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a

Properties

Molecular Formula

C25H18BrNO5S

Molecular Weight

524.4 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-bromobenzoate

InChI

InChI=1S/C25H18BrNO5S/c1-2-16-27-22(23(28)17-10-4-3-5-11-17)24(19-13-7-9-15-21(19)33(27,30)31)32-25(29)18-12-6-8-14-20(18)26/h2-15H,1,16H2

InChI Key

RGKSOYUYZNMYDT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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